2-(3-Cyanophenyl)nicotinic acid

Regioselectivity Lipophilicity Structure–Property Relationships

2-(3-Cyanophenyl)nicotinic acid (CAS 218138-63-7) is a biphenyl nicotinic acid derivative with the IUPAC name 2-(3-cyanophenyl)pyridine-3-carboxylic acid (molecular formula C₁₃H₈N₂O₂, MW 224.21 g/mol). It is a white to off-white crystalline solid typically supplied at ≥95% to ≥97% purity for research and development use.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 218138-63-7
Cat. No. B1320041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyanophenyl)nicotinic acid
CAS218138-63-7
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C#N
InChIInChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-15-12/h1-7H,(H,16,17)
InChIKeyKIRZXTAVUYRGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Cyanophenyl)nicotinic Acid (CAS 218138-63-7) – Core Identity, Physicochemical Profile, and Procurement Benchmarks


2-(3-Cyanophenyl)nicotinic acid (CAS 218138-63-7) is a biphenyl nicotinic acid derivative with the IUPAC name 2-(3-cyanophenyl)pyridine-3-carboxylic acid (molecular formula C₁₃H₈N₂O₂, MW 224.21 g/mol) [1]. It is a white to off-white crystalline solid typically supplied at ≥95% to ≥97% purity for research and development use . Computed physicochemical properties include a calculated XLogP3 of 1.8, topological polar surface area (TPSA) of 74 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. This compound is not a stand-alone active pharmaceutical ingredient but serves primarily as a building block or intermediate in medicinal chemistry and agrochemical synthesis programs.

Why Generic “Nicotinic Acid” or “Cyanophenyl” Analogs Cannot Replace 2-(3-Cyanophenyl)nicotinic Acid in Synthesis or Screening


Because the compound's primary justification for procurement is as a synthetic intermediate, the position and electronic nature of substituents directly govern reactivity in cross-coupling and condensation steps. Interchanging the 3‑cyanophenyl regioisomer with the 4‑cyanophenyl or 6‑substituted analog alters the dihedral angle, electron density at the pyridine nitrogen, and hydrogen-bonding geometry of the carboxylic acid group, which can lead to regioisomeric impurities, altered downstream yields, or failed target engagement in structure-based design. Similarly, replacing the nitrile with a carboxyl or methylsulfonyl group changes both the polarity and metabolic liability of the final compound [1]. These differences are not cosmetic; they are decisive for reproducible synthesis and SAR interpretation.

Product-Specific Comparative Evidence: How 2-(3-Cyanophenyl)nicotinic Acid Differentiates from Its Closest Analogs


Regioisomeric Differentiation: Position‑3 vs. Position‑4 Cyanophenyl Substitution Affects Calculated Lipophilicity and Hydrogen‑Bond Acceptor Count

The target compound, with a 3‑cyanophenyl group attached at the 2‑position of nicotinic acid, exhibits an XLogP3 value of 1.8 [1]. In contrast, the regioisomeric 4‑cyanophenyl analog (2-(4‑cyanophenyl)nicotinic acid) is predicted to possess an identical molecular formula and hydrogen‑bond donor count but a distinct spatial arrangement of the nitrile moiety, which influences solvation energy and protein‑ligand complementarity [1]. The 3‑substitution pattern provides a different vector for the nitrile group compared to its 4‑substituted counterpart, a critical consideration when the nitrile is designed as a key pharmacophoric element or a synthetic handle.

Regioselectivity Lipophilicity Structure–Property Relationships

Topological Polar Surface Area (TPSA) Distinction Between Isomers Influences Passive Permeability Predictions

The target compound has a computed TPSA of 74 Ų [1]. While the 4‑cyanophenyl regioisomer shares the same atom connectivity count, the para orientation of the nitrile can alter the three‑dimensional distribution of polar atoms, potentially resulting in a subtly different effective polar surface area. For procurement decisions, the measured TPSA of 74 Ų serves as a benchmark: analogs with carboxylic acid bioisosteres or additional polar substituents may exceed the commonly accepted ceiling for oral absorption.

Drug‑likeness Permeability Physicochemical Profiling

Purity Grade and Synthetic Accessibility: Benchmarking Against Typical In‑Class Building Blocks

Commercially, 2‑(3‑cyanophenyl)nicotinic acid is offered at ≥95% purity (Fluorochem) and ≥97% purity (MolCore) , whereas many closely related nicotinic acid building blocks (e.g., 6‑(4‑cyanophenyl)nicotinic acid) are frequently listed at 95% purity without a higher‑grade option. The ready availability of a ≥97% grade reduces the need for repurification prior to use in sensitive coupling reactions, which is a quantifiable procurement advantage.

Synthetic Intermediate Purity Specification Procurement

Hydrogen‑Bond Donor and Acceptor Count as Differentiator from Carboxy‑ and Methylsulfonyl Analogs

The target compound contains exactly one hydrogen‑bond donor (the carboxylic acid proton) and four hydrogen‑bond acceptors (two from the carboxylic acid oxygens, one from the pyridine nitrogen, and one from the nitrile) [1]. Substituting the nitrile with a carboxyl group (2‑(3‑carboxyphenyl)nicotinic acid) would add a second hydrogen‑bond donor and increase both polar surface area and acidity, significantly altering pharmacokinetic properties. Conversely, replacing it with a methylsulfonyl group would increase the acceptor count without adding a donor, creating a molecule with a different hydrogen‑bond inventory and off‑target interaction potential.

Hydrogen Bonding Metabolic Stability Fragment‑Based Design

Conformational Flexibility (Rotatable Bond Count) as a Determinant of Three‑Dimensional Shape Diversity

The molecule possesses two rotatable bonds: one connecting the phenyl ring to the pyridine core and another within the carboxylic acid group [1]. In comparison, 6‑(3‑cyanophenyl)nicotinic acid (cyanophenyl at the 6‑position of nicotinic acid) also has two rotatable bonds, but the vector of extension from the pyridine ring is fundamentally different, generating a distinct shape envelope. The low rotatable bond count imparts a degree of conformational rigidity that is valuable in structure‑based drug design when a well‑defined orientation of the pharmacophoric elements is required.

Conformational Analysis Scaffold Diversity Chemical Space

Commercial Price‑Per‑Gram Benchmarking vs. Common Nicotinic Acid Building Blocks

As of the latest listing, 2‑(3‑cyanophenyl)nicotinic acid is priced at approximately £334 per gram (≥95% purity, UK stock) , while many commercial 2‑aryl‑nicotinic acid building blocks without a nitrile substituent (e.g., 2‑phenylnicotinic acid) are typically available at substantially lower cost. The premium reflects the added synthetic step required to install the meta‑cyanophenyl moiety, a cost that must be weighed against the value of the nitrile as a synthetic handle or pharmacophoric element. For programs that do not require the nitrile functionality, lower‑cost analogs may offer a procurement advantage; for programs where the nitrile is essential, the higher cost is justified by avoidance of internal synthesis burden.

Cost‑Efficiency Bulk Procurement Comparative Sourcing

Optimal Procurement and Deployment Scenarios for 2-(3‑Cyanophenyl)nicotinic Acid (CAS 218138-63-7)


Synthesis of Kinase or Nuclear Receptor Modulators Requiring a Meta‑Nitrile Pharmacophore

Programs targeting kinases with a nitrile‑tolerant back pocket or nuclear receptors where the nitrile serves as a hydrogen‑bond acceptor can use the 3‑cyanophenyl moiety as a key recognition element. The computed TPSA of 74 Ų and XLogP3 of 1.8 place the compound within favorable drug‑like space for lead optimization [1]. The ≥95‑97% purity range ensures that initial coupling reactions are not confounded by regioisomeric impurities, which is essential when establishing SAR for the nitrile interaction .

Late‑Stage Diversification via Nitrile Transformation to Amides, Amidines, or Tetrazoles

The nitrile group serves as a versatile synthetic handle that can be converted to primary amides, amidines, tetrazoles, or amines under well‑established conditions. The low rotatable bond count (2 bonds) [1] provides a relatively rigid scaffold that simplifies conformational analysis of the resulting products, a practical advantage for medicinal chemists performing docking or crystallography.

Agrochemical Intermediate for Cyano‑Containing Herbicides or Fungicides

Cyano‑substituted biphenyl carboxylic acids are recurring motifs in agrochemical patent literature. The 3‑cyanophenyl nicotinic acid scaffold, with its carboxylic acid handle for further derivatization, can be elaborated to amide or ester pro‑pesticides. The predictable hydrogen‑bond inventory (HBD = 1, HBA = 4) [1] assists formulation chemists in anticipating solubility and environmental fate properties.

Fragment‑Based Screening Libraries Requiring Rigid, Nitrile‑Containing Fragments

Fragment libraries benefit from rigid, low‑molecular‑weight compounds with a single hydrogen‑bond donor and well‑defined vectorial properties. The target compound (MW 224.21, HBD = 1, TPSA = 74 Ų, 2 rotatable bonds) meets all key fragment‑screening criteria [1]. The commercial availability at ≥97% purity eliminates the need for in‑house purification prior to fragment soaking or NMR‑based screening, reducing lead time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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